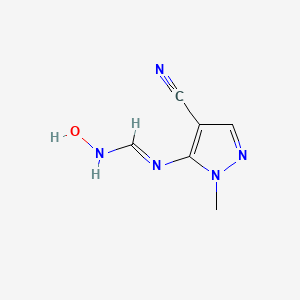
(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide, or (E)-N-(4-CNMP) for short, is a type of organic compound that has been studied extensively in the scientific community. It is a member of the pyrazole family, a group of compounds that are characterized by their five-membered ring structure and nitrogen atom. (E)-N-(4-CNMP) has been found to have a wide range of applications in the fields of medicine and biochemistry, and is becoming increasingly popular as a research tool in the laboratory.
Scientific Research Applications
Synthesis and Characterization
- Pyrazole derivatives, including compounds similar to (E)-N-(4-cyano-1-methyl-1H-pyrazol-5-yl)-N'-hydroxymethanimidamide, have been synthesized and characterized using various techniques like FT-IR, UV–visible spectroscopy, and X-ray crystallography. Such compounds have demonstrated potential biological activity against breast cancer and microbes, indicating their significance in medicinal chemistry research (Titi et al., 2020).
Coordination Complexes and Antioxidant Activity
- Research on pyrazole-acetamide derivatives, which are structurally related, has led to the synthesis of Co(II) and Cu(II) coordination complexes. These complexes have shown significant antioxidant activity, underscoring the potential of pyrazole derivatives in the development of antioxidant agents (Chkirate et al., 2019).
Tautomerism and Solid State Studies
- Studies on NH-pyrazoles, a class to which this compound belongs, have examined their tautomerism in solution and solid states. Such studies contribute to the understanding of the chemical behavior and stability of pyrazole compounds (Cornago et al., 2009).
Reactivity and Transformation
- Research has explored the reactivity and transformation of pyrazole compounds. For instance, reactions of 6-amino-5-cyano-3-methyl-1,4-diphenyl-1H,4H-pyrano[2,3-c]pyrazole have been studied, leading to the formation of new compounds with potential applications in various chemical domains (Younes et al., 1990).
Cytotoxicity Studies
- Some new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, chemically related to the compound , have been synthesized and assessed for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential of pyrazole derivatives in cancer research (Hassan et al., 2014).
Structural Studies and Biological Interactions
- Ni(II) complexes with Schiff base ligands, including pyrazole derivatives, have been prepared and characterized. These studies included investigations into their interactions with DNA/protein and cytotoxicity, illustrating the diverse biological applications of such compounds (Yu et al., 2017).
Corrosion Inhibition
- Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in hydrochloric acid, showing their utility in industrial applications. This demonstrates the versatility of pyrazole compounds beyond biological contexts (Herrag et al., 2007).
properties
IUPAC Name |
N'-(4-cyano-2-methylpyrazol-3-yl)-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-11-6(8-4-10-12)5(2-7)3-9-11/h3-4,12H,1H3,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLULEJPHKXINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=C(C=N1)C#N)/N=C/NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

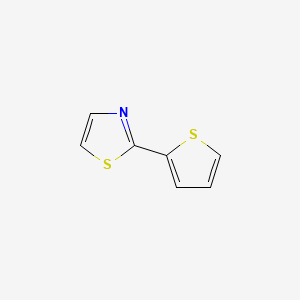
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B3015229.png)
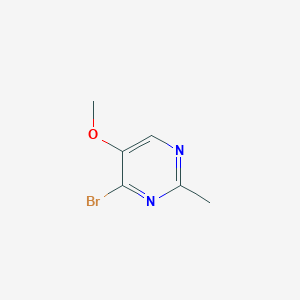
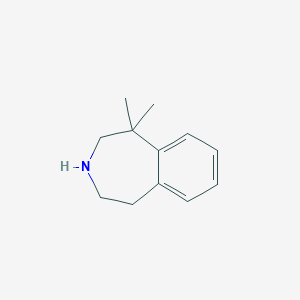

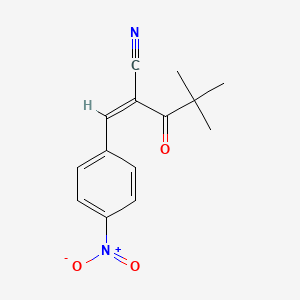
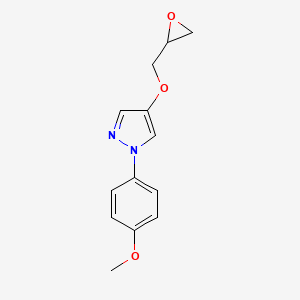

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B3015239.png)
![[1-(Quinolin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B3015241.png)

![6-fluoro-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B3015247.png)
![2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3015250.png)
